N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide
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Overview
Description
N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group can be introduced through a reaction between a phenylboronic acid derivative and pinacol in the presence of a dehydrating agent.
Coupling Reaction: The boronic ester is then coupled with a pyrazine-2-carboxamide derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpyrazine derivatives.
Scientific Research Applications
N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Research into its use as a component in drug delivery systems, particularly those that respond to environmental changes such as pH or glucose levels.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and fluorescent probes.
Mechanism of Action
The mechanism of action of N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide involves its interaction with molecular targets through its boronic ester and carboxamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with a dimethylamino group instead of a pyrazine-carboxamide.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and boronic ester group but lacks the carboxamide functionality.
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-6-7-13(19-24-17(2,3)18(4,5)25-19)14(10-12)22-16(23)15-11-20-8-9-21-15/h6-11H,1-5H3,(H,22,23) |
InChI Key |
VMIRPWKKSKUCNG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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